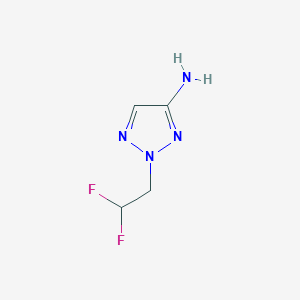

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE

説明

特性

IUPAC Name |

2-(2,2-difluoroethyl)triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4/c5-3(6)2-10-8-1-4(7)9-10/h1,3H,2H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHHSUJCKWBSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1N)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE typically involves the reaction of 2,2-difluoroethylamine with triazole derivatives. One common method includes the use of 2,2-difluoroethylamine and 4-chlorotriazole under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency.

化学反応の分析

Types of Reactions

2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyltriazole oxides, while reduction could produce difluoroethyltriazole amines. Substitution reactions can lead to a variety of substituted triazole derivatives .

科学的研究の応用

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research has demonstrated that 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine exhibits notable antifungal and antibacterial activities. For instance, studies have shown that compounds with the triazole moiety possess significant efficacy against various fungal strains and bacteria, outperforming traditional antibiotics in some cases .

Case Study: Antifungal Activity

A series of studies reported that triazole derivatives demonstrated enhanced antifungal activity against pathogens such as Aspergillus and Candida species. The incorporation of the difluoroethyl group was found to enhance the bioactivity of these compounds significantly .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(2,2-Difluoroethyl)-2H-1,2,3-triazol-4-amine | Candida albicans | 0.5 | |

| Triazole Derivative A | Aspergillus niger | 1.0 |

Anti-inflammatory Properties

Recent literature has highlighted the potential of triazole derivatives as anti-inflammatory agents. Compounds similar to 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .

Case Study: COX Inhibition

A specific derivative showed a COX-2 IC50 value of 20.5 µM, indicating its potential as a selective anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Fungicides

The triazole structure is commonly utilized in agricultural chemistry as a basis for developing fungicides. The difluoroethyl substitution enhances the lipophilicity and bioavailability of these compounds in plant systems .

Case Study: Efficacy Against Crop Diseases

Research has indicated that triazole fungicides exhibit effectiveness against a range of plant pathogens responsible for significant crop losses. The application of 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine has been evaluated for its ability to control diseases caused by fungi such as Fusarium and Botrytis, with promising results .

Polymer Chemistry

Triazoles are also explored in material science for their role in synthesizing novel polymers with enhanced properties. The incorporation of 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine into polymer matrices can improve thermal stability and mechanical strength due to the unique interactions facilitated by the triazole ring .

Case Study: Polymer Synthesis

A study demonstrated that incorporating triazole derivatives into polyurethanes resulted in materials with improved resistance to environmental degradation and enhanced mechanical properties .

作用機序

The mechanism of action of 2-(2,2-DIFLUOROETHYL)-2H-1,2,3-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its targets. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

類似化合物との比較

Structural Analogues

The compound’s closest structural analogs include:

N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine (): A thiazole derivative with a chlorophenyl substituent. Unlike the triazole core, thiazoles exhibit distinct electronic properties due to sulfur’s polarizability, which may alter binding interactions in biological systems.

1-(3-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2,2-trifluoroethanone (): Features a thiadiazole ring and trifluoroethyl group.

4-(2-Chloro-phenyl)-5-(4-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (): A 1,2,4-triazole isomer with a trifluoromethoxy substituent. The 1,2,4-triazole ring system differs in nitrogen positioning, influencing hydrogen-bonding capacity and tautomerism .

Physicochemical Properties

| Property | 2-(2,2-Difluoroethyl)-2H-1,2,3-triazol-4-amine (Target) | N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine | 1-(3-(5-Amino-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2,2,2-trifluoroethanone |

|---|---|---|---|

| LogP (Estimated) | ~1.2 (moderate lipophilicity) | ~3.8 (high lipophilicity due to aryl groups) | ~0.5 (polar due to trifluoroethanone) |

| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH) | 2 (NH₂, NH) |

| Fluorine Content | 2 F atoms | 0 | 3 F atoms |

Key Observations :

- The target compound’s difluoroethyl group balances lipophilicity and polarity, whereas the trifluoroethanone analog () is more polar due to the ketone group .

- Thiazole derivatives () exhibit higher logP values, suggesting reduced aqueous solubility compared to triazoles .

生物活性

2-(2,2-Difluoroethyl)-2H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

- Molecular Formula : CHFN

- Molecular Weight : 148.12 g/mol

- CAS Number : 146075351

Biological Activity Overview

Triazoles are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific compound 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine has shown promising results in various studies.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In one study examining new 1,2,4-triazole derivatives, compounds were evaluated for their activity against various bacterial strains. The results indicated that certain triazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-(DFE)-Tz | 0.125 - 8 | Staphylococcus aureus, Escherichia coli |

| Other Derivatives | Varies | Pseudomonas aeruginosa, Klebsiella pneumoniae |

Anti-inflammatory Effects

Research has shown that triazole compounds can modulate inflammatory responses. For instance, derivatives of triazoles significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cell cultures . This suggests a potential role in treating inflammatory diseases.

Study on Triazole Derivatives

In a comprehensive study published in 2023, researchers synthesized several triazole derivatives and assessed their biological activity. The study found that specific derivatives demonstrated low toxicity while effectively inhibiting cytokine release in peripheral blood mononuclear cells. Notably, compounds showed a reduction in TNF-α levels by up to 50% compared to control groups .

Structure-Activity Relationship (SAR)

The structure of triazoles plays a crucial role in their biological activity. Modifications at different positions on the triazole ring can enhance or diminish their efficacy. For example, the introduction of fluorine atoms has been linked to increased antimicrobial potency due to enhanced lipophilicity and electronic properties .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-(2,2-difluoroethyl)-2H-1,2,3-triazol-4-amine with high yield and purity?

Methodological Answer: Synthesis typically involves refluxing precursors (e.g., substituted triazoles) with difluoroethylating agents in anhydrous ethanol or similar solvents under acidic catalysis. Key parameters include:

- Temperature control : Reflux conditions (70–80°C) to ensure complete reaction .

- Purification : Use of column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) .

- Yield optimization : Adjusting stoichiometry of reactants (e.g., 1:1 molar ratio of triazole to difluoroethyl halide) and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm the presence of the difluoroethyl group and triazole ring protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies amine (-NH) and triazole ring vibrations (e.g., 1600–1650 cm for C=N stretches) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants using Arrhenius equations to predict shelf-life .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

- Phase Solubility Analysis : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane).

- Co-solvency Approach : Use ethanol-water mixtures to enhance solubility, with quantification via UV-Vis spectroscopy .

Q. How to design a preliminary bioactivity screen for antimicrobial or enzyme inhibition potential?

Methodological Answer:

- Microplate Assays : Test against model enzymes (e.g., β-lactamase) or bacterial strains (e.g., E. coli), using positive/negative controls and IC/MIC calculations .

- Dose-Response Curves : Serial dilutions (1–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay protocols, cell lines) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorine position) on activity trends .

Q. How to optimize reaction conditions using statistical design of experiments (DoE)?

Methodological Answer:

- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading in a 2 factorial setup to identify significant variables .

- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield or purity .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins .

- Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-protein complexes .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。